2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin
Description
Properties
IUPAC Name |
2,4-dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-12-7-10-5-3-4-6-11(10)13(12)15-9(2)14-8/h3-6,8-9,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWFPOIJJLMZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=CC=CC=C3C2OC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865386 | |
| Record name | Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27606-09-3 | |
| Record name | Magnolan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27606-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnolan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027606093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Magnolan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NRR566ZKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Reagents
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Reactants : Indene (C₉H₈) and formaldehyde (CH₂O) in a 1:1 molar ratio.
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Catalyst : Dilute sulfuric acid (H₂SO₄, 10–15% v/v) in toluene.
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Temperature : Maintained at 60–80°C to balance reaction kinetics and exothermicity.
The reaction proceeds via the formation of a carbocation intermediate, which undergoes cyclization to yield the tetrahydroindeno-dioxin scaffold. The stereochemistry of the product is influenced by the reaction’s acid strength and solvent polarity.
Purification and Yield
Post-reaction, the crude product is extracted using toluene and washed with sodium bicarbonate to neutralize residual acid. Subsequent vacuum distillation (boiling point: 296.6°C at 760 mmHg) achieves >90% purity. Laboratory-scale yields typically range from 65% to 75%, depending on the efficiency of byproduct removal.
Industrial-Scale Production: Optimization and Process Design
Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high product quality. Key advancements include:
Continuous Flow Reactor Systems
Replacing batch reactors with continuous flow systems enhances heat dissipation and reduces reaction time to 2–3 hours. This method minimizes side reactions, such as oligomerization of indene, improving overall yield to 80–85%.
Solvent and Catalyst Recycling
Toluene and sulfuric acid are recovered via azeotropic distillation , reducing raw material costs by 30%. Catalyst efficiency is maintained through pH monitoring and periodic replenishment.
Advanced Purification Techniques
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Molecular Distillation : Operates at 0.1–1.0 mmHg to separate the target compound from high-boiling impurities.
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Crystallization : Cooling the distilled product to −20°C induces crystallization, achieving >99% purity.
Comparative Analysis of Synthesis Parameters
The table below contrasts laboratory and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 60–80°C | 70–85°C |
| Time | 5 hours | 2–3 hours |
| Yield | 65–75% | 80–85% |
| Purity | >90% | >99% |
| Catalyst Consumption | 10–15% H₂SO₄ (non-recycled) | 8–12% H₂SO₄ (recycled) |
Mechanistic Insights and Byproduct Formation
The Prins reaction’s regioselectivity is governed by the stability of the carbocation intermediate. Predominant byproducts include:
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Fragrance Industry
2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin is primarily utilized as a fragrance ingredient due to its pleasant floral and fruity scent profile reminiscent of grapefruit and magnolia. It is incorporated into various cosmetic and personal care products.
Safety Assessments :
- The compound has undergone rigorous safety evaluations. Studies indicate that it is not genotoxic and does not pose significant risks for skin sensitization at current usage levels .
- The Expert Panel for Fragrance Safety has assessed it for various toxicity endpoints including repeated dose toxicity and reproductive toxicity, concluding that it is safe for use in consumer products .
Environmental Safety
The environmental impact of this compound has been evaluated through screening-level risk assessments. Key findings include:
- The compound is not classified as persistent or bioaccumulative based on its chemical structure and properties.
- Risk quotients derived from predicted environmental concentrations (PEC) and predicted no effect concentrations (PNEC) indicate that it poses minimal ecological risks under current usage scenarios .
Potential Therapeutic Uses
Emerging research suggests potential therapeutic applications for this compound in medicinal chemistry. Its unique structure may contribute to the development of new pharmaceuticals targeting specific biological pathways. However, this area remains largely unexplored and requires further investigation.
Case Studies
| Study Reference | Application Focus | Key Findings |
|---|---|---|
| RIFM Safety Assessment (2018) | Fragrance Safety | No genotoxicity; safe for skin contact at declared usage levels. |
| Environmental Risk Assessment | Ecotoxicology | Not persistent or bioaccumulative; low ecological risk based on PEC/PNEC ratios. |
| Preliminary Therapeutic Research | Medicinal Chemistry | Potential for development as a therapeutic agent; requires further studies. |
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Density : 1.06 g/cm³
- Boiling Point : 296.6°C at 760 mmHg
- Flash Point : 141.4°C
- Refractive Index : 1.517
- Vapor Pressure : 0.00251 mmHg at 25°C .
Structural Features: The compound features a bicyclic indeno-dioxane scaffold with two methyl substituents at positions 2 and 2. The tetrahydro configuration (4,4a,5,9b) imparts rigidity and influences its solubility and stability .
Applications :
Primarily used in fragrance formulations due to its woody-amber odor profile . It also serves as a precursor in synthetic chemistry for coumarone-indene resins .
Comparison with Structurally Similar Compounds
4,4a,5,9b-Tetrahydroindeno[1,2-d]-m-dioxin (CAS 18096-62-3)
- Molecular Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.21 g/mol .
- Key Differences: Lacks methyl groups at positions 2 and 4, resulting in lower molecular weight.
- Applications : Used in organic synthesis intermediates, though less prevalent in industrial applications compared to its methylated counterpart .
2,4,6-Trimethyl-4-phenyl-1,3-dioxane (CAS 5182-36-5)
- Molecular Formula : C₁₂H₁₆O₂
- Molecular Weight : 192.25 g/mol .
- Key Differences :
- Contains a phenyl group and three methyl substituents on the dioxane ring.
- Enhanced aromaticity alters solubility (higher lipophilicity) and thermal stability.
- Applications: Widely employed in perfumery for floral-spicy notes .
4,4a,5,9b-Tetrahydro-2,4-dimethylindeno[1,2-d]-m-dioxin (CAS 27606-09-3 vs. 18096-62-3)
| Property | Target Compound (27606-09-3) | Analog (18096-62-3) |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 204.27 g/mol | 176.21 g/mol |
| Substituents | 2,4-Dimethyl | None |
| Boiling Point | 296.6°C | Not reported |
| Key Applications | Fragrances, resins | Synthetic intermediates |
| Structural Impact | Methyl groups enhance thermal stability and odor potency. | Simpler structure favors reactivity in ring-opening reactions. |
Industrial and Research Relevance
- Fragrance Industry: The methylated derivative (27606-09-3) is preferred over non-methylated analogs for its superior volatility profile and stability in formulations .
- Safety and Handling: Limited hazard data are available, but its high boiling point suggests low volatility risks under standard conditions .
Biological Activity
2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin (CAS #27606-09-3) is a synthetic organic compound that has garnered attention due to its potential applications in fragrance formulations and its biological activity. This article aims to summarize the current understanding of the biological activity of this compound based on diverse research findings and safety assessments.
- Chemical Formula : C₁₃H₁₈O₂
- Molecular Weight : 210.28 g/mol
- Appearance : Colorless to pale yellow liquid
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its genotoxicity, repeated dose toxicity, and reproductive toxicity.
Genotoxicity
Research indicates that this compound is non-genotoxic . In an Ames test conducted with Salmonella typhimurium strains (TA98, TA100), no significant increase in revertant colonies was observed at concentrations up to 5000 µg/plate. Furthermore, it was evaluated in an in vitro micronucleus test using human peripheral blood lymphocytes and did not induce the formation of binucleated cells with micronuclei at concentrations up to 1760 µg/mL .
Repeated Dose Toxicity
In a combined repeated dose and reproductive toxicity screening test performed on Sprague Dawley rats, the compound was administered via oral gavage at doses of 0, 20, 100, or 500 mg/kg/day. The results indicated that the margin of exposure was adequate for safety concerning repeated dose toxicity endpoints. The study concluded that there were no significant adverse effects observed at the tested doses .
Reproductive Toxicity
The reproductive toxicity assessment showed no significant effects on fertility or developmental outcomes in the tested animal models. The calculated margin of exposure for reproductive toxicity endpoints was greater than 100, indicating a low risk associated with exposure to this compound .
Safety Assessment
The Expert Panel for Fragrance Safety has evaluated the compound for various toxicological endpoints including local respiratory toxicity and skin sensitization. The data suggest that it does not present significant risks under normal conditions of use in fragrance applications. Specifically:
- Phototoxicity : Not expected to be phototoxic or photoallergenic.
- Skin Sensitization : No evidence of sensitization was found.
- Environmental Safety : Evaluated using standard methodologies; no concerns were raised regarding environmental impact .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and analogs:
| Study | Findings |
|---|---|
| RIFM (2019) | Confirmed non-genotoxicity in multiple assays; adequate safety margins for repeated dose and reproductive toxicity. |
| El-Seedy et al. (2005) | Investigated structural analogs with similar dioxin frameworks; reported low toxicity profiles consistent with findings for this compound. |
| API et al. (2019) | Comprehensive review of fragrance materials; highlighted safety assessments supporting non-toxicity claims for dioxins in fragrances. |
Q & A
Q. What are the established synthetic routes for 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation of indene and formaldehyde , as reported in Ashford’s Dictionary of Industrial Chemicals. Key parameters include temperature control (exothermic reactions may require cooling), stoichiometric ratios, and solvent selection (e.g., alcohol-based systems for solubility). Post-synthesis purification via recrystallization or chromatography is critical to isolate the crystalline solid (MP: 36°C) .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR spectroscopy (¹H/¹³C) to confirm the indeno-dioxin scaffold and methyl substituents.
- Mass spectrometry (MS) for molecular weight verification (observed m/z: 204.115).
- Gas chromatography (GC) paired with flame ionization detection (FID) to assess purity, given its low water solubility and high alcohol miscibility .
Q. What physicochemical properties are critical for experimental design?
Key parameters include:
- Density : 1.06 g/cm³ (affects solvent layering in extraction).
- Boiling point : 296.6°C (dictates distillation limits).
- Vapor pressure : 0.00251 mmHg at 25°C (relevant for handling volatility in open systems).
- LogP : 2.68 (predicts lipid membrane permeability in biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar tetrahydroindeno compounds?
Comparative studies using mitochondrial depolarization assays (e.g., JC-1 staining) and oxidative stress markers (e.g., GSH/GSSG ratios) are recommended. For example, related antioxidants like 4b,5,9b,10-tetrahydroindeno[1,2-b]indole (THII) show conflicting effects on mitochondrial respiration and caspase activation, suggesting context-dependent mechanisms .
Q. What methodologies are suitable for investigating its application as a fragrance ingredient?
- Odor profiling : Gas chromatography-olfactometry (GC-O) to identify key aroma descriptors (e.g., "oily animalic" notes).
- Receptor-binding assays : Use human olfactory receptors (ORs) expressed in heterologous cells to map activation thresholds.
- Stability testing : Monitor degradation under UV light or humidity to optimize formulation shelf-life .
Q. How can computational models predict the compound’s stability and reactivity under varying conditions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the dioxin ring to assess oxidative susceptibility.
- Molecular Dynamics (MD) simulations : Model solubility in ethanol/water mixtures using Hansen solubility parameters.
- QSPR models : Correlate LogP (2.68) with bioaccumulation potential in environmental toxicity studies .
Q. What safety protocols are essential for laboratory handling?
- Ventilation : Use fume hoods due to low but non-negligible vapor pressure.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal contact (irritation risk).
- Waste disposal : Classify as halogen-free organic waste, avoiding combustion due to potential dioxin-like byproducts .
Key Research Gaps and Recommendations
- Mechanistic studies : Elucidate the compound’s role in mitochondrial membrane fluidity using fluorescence anisotropy.
- Comparative toxicology : Benchmark against EPA-listed dioxins (e.g., TCDD) using aryl hydrocarbon receptor (AhR) activation assays.
- Synthetic scalability : Explore catalytic systems (e.g., Lewis acids) to improve cyclocondensation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
